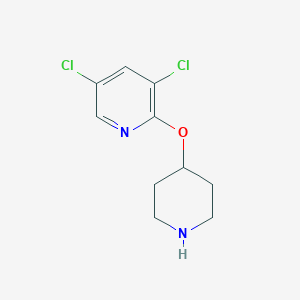
3,5-Dichloro-2-(piperidin-4-yloxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-2-(piperidin-4-yloxy)pyridine is a heterocyclic organic compound with the molecular formula C10H12Cl2N2O. This compound features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and a piperidin-4-yloxy group at the 2 position. It is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(piperidin-4-yloxy)pyridine typically involves the reaction of 3,5-dichloropyridine with piperidine in the presence of a base. One common method is the palladium-catalyzed ligand-free Suzuki reaction, which involves the coupling of 2,3,5-trichloropyridine with arylboronic acids in an aqueous medium . This method is efficient and environmentally friendly, providing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of palladium catalysts and aqueous media is common in industrial settings due to the scalability and cost-effectiveness of these methods .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-2-(piperidin-4-yloxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Aqueous Media: Often employed to facilitate environmentally friendly reactions.
Bases: Such as sodium carbonate, used to deprotonate the piperidine and promote nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and piperidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
3,5-Dichloro-2-(piperidin-4-yloxy)pyridine has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Agrochemicals: Utilized in the development of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-2-(piperidin-4-yloxy)pyridine involves its interaction with various molecular targets. The piperidine moiety can interact with biological receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichloropyridine: Lacks the piperidin-4-yloxy group, making it less versatile in biological applications.
2,3,5-Trichloropyridine: Contains an additional chlorine atom, which can alter its reactivity and applications.
Uniqueness
3,5-Dichloro-2-(piperidin-4-yloxy)pyridine is unique due to the presence of both the piperidine and dichloropyridine moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in medicinal chemistry and organic synthesis .
Propriétés
Formule moléculaire |
C10H12Cl2N2O |
|---|---|
Poids moléculaire |
247.12 g/mol |
Nom IUPAC |
3,5-dichloro-2-piperidin-4-yloxypyridine |
InChI |
InChI=1S/C10H12Cl2N2O/c11-7-5-9(12)10(14-6-7)15-8-1-3-13-4-2-8/h5-6,8,13H,1-4H2 |
Clé InChI |
ORBMGNPWTVGEKV-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1OC2=C(C=C(C=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



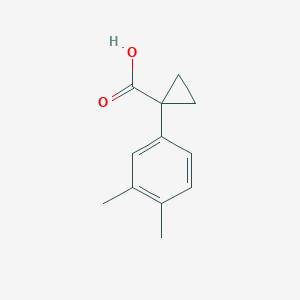
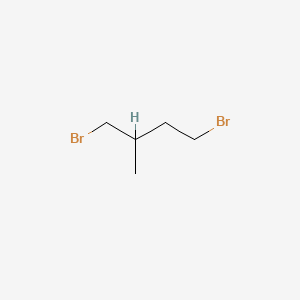

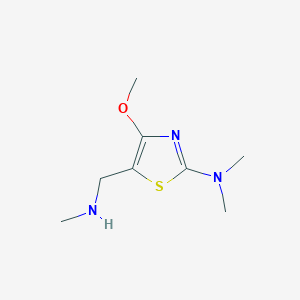
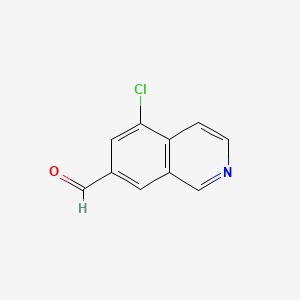
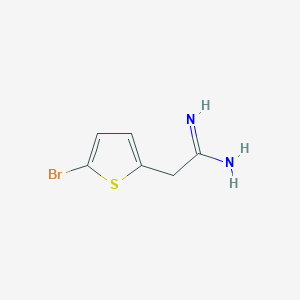
![tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate](/img/structure/B13605289.png)




